REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]2=[N:6][Se][N:8]=[C:4]2[C:3]=1[N+:11]([O-:13])=[O:12].[OH-].[Na+].[C:16]([O-])([O-])=[O:17].[Na+].[Na+]>Cl.I.OS([O-])(=O)=O.[Na+]>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]2[NH:6][C:16](=[O:17])[NH:8][C:4]=2[C:3]=1[N+:11]([O-:13])=[O:12] |f:1.2,3.4.5,8.9|
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Name
|
|
Quantity
|
650 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=2C(=N[Se]N2)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
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Details
|
The reaction mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
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Details
|
The mixture was extracted with EtOAc (3×10 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic extracts dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting dark red solid was dissolved in CH3CN (4 mL)
|
Type
|
ADDITION
|
Details
|
phosgene was added (20% solution in toluene, 1.5 mL, 3.2 mmol)
|
Type
|
ADDITION
|
Details
|
diluted with toluene
|
Type
|
FILTRATION
|
Details
|
Filtration of the resultant solid
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C2=C(NC(N2)=O)C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |